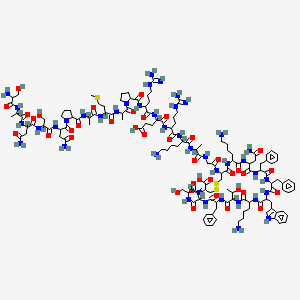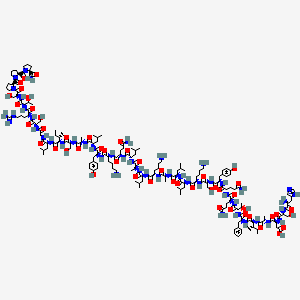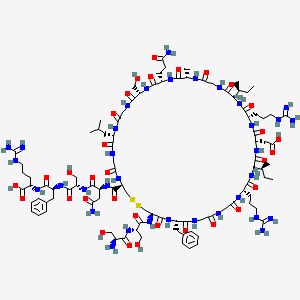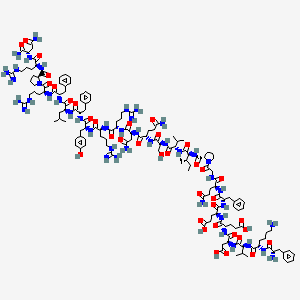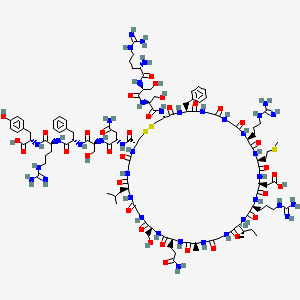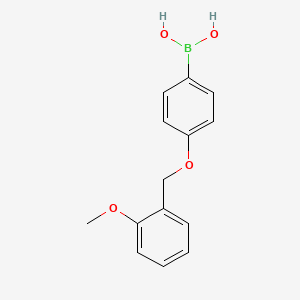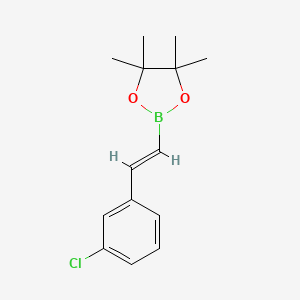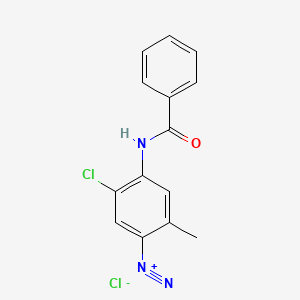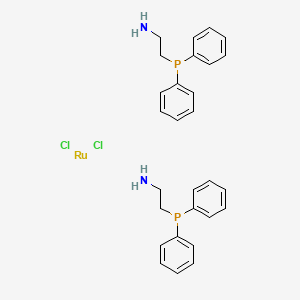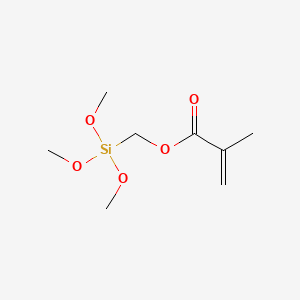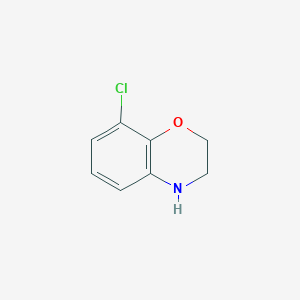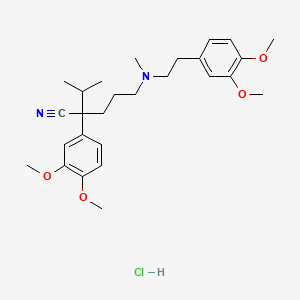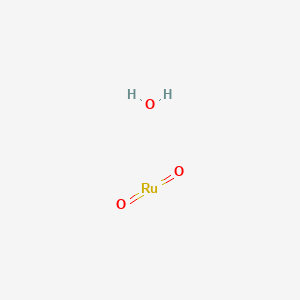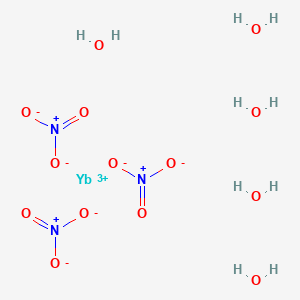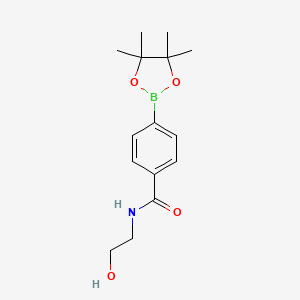
N-(2-羟乙基)-4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯甲酰胺
描述
N-(2-Hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide, also known as HET0016, is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. 20-HETE is a bioactive lipid that plays a crucial role in the regulation of vascular tone, blood pressure, and renal function. HET0016 has been extensively studied for its potential therapeutic applications in cardiovascular and renal diseases.
科学研究应用
-
2D All-Organic Perovskites in Electronics
- Application : The compound is used in the synthesis of all-organic two-dimensional perovskites .
- Method : The team synthesized all-organic perovskites in the form of 2D layers instead of 3D crystals .
- Results : This breakthrough opens up a new field of 2D all-organic perovskites, which holds promise for both fundamental science and potential applications .
-
Silica-Based Nanoparticles in Various Fields
- Application : Functionalized silica nanoparticles have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .
- Method : The fabrication of functionalized silica nanoparticles and their attractive applications have been extensively highlighted .
- Results : These nanoparticles are particularly appropriate for different applications such as advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
-
Alloys with Exceptional Fracture Resistance
- Application : The compound could potentially be used in the synthesis of alloys with exceptional fracture resistance .
- Method : The researchers used a multidisciplinary approach that involves synthesis and experiments to determine mechanical properties .
- Results : The findings showcase that this novel class of materials can show resistance to fracture in a wider range of temperatures, broadening their real-life applications .
-
Hydrogels in Biomedical Applications
- Application : Hydrogels are composed of three-dimensional structures with a hydrated polymeric network. They have superabsorbent properties which can be controlled by varying the concentration, temperature, pH, etc. of the external stimuli environment .
- Method : Hydrogels are used in a wide variety of applications including tissue engineering, drug delivery, diagnostics, imaging, and optics .
- Results : The super intelligent hydrogels have gained significant interest from many researchers due to their stimuli-responsive behavior like temperature, pressure, pH, electric and magnetic fields .
-
Silica-Based Nanoparticles in Environmental Applications
- Application : Functionalized silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .
- Method : These nanoparticles are particularly appropriate for different applications such as advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
- Results : The surface modification step on the various properties of the silica surface has been demonstrated .
-
Smart Hydrogels in Biomedical Applications
- Application : Hydrogels are cross-linked three-dimensional hydrophilic networks with the ability to maintain large amounts of water with tunable biocompatibility, biodegradability, acute environmental sensing, and mechanical properties .
- Method : Hydrogels can be designed by the incorporation of natural or synthetic polymers through physical or covalent cross-linking .
- Results : The excellent properties endow hydrogels as superb materials for local drug delivery or external stimuli sensing which make them more functional in biomedical applications than traditional chemical sensors .
-
Antimicrobial Natural Hydrogels in Biomedicine
- Application : The vast majority of scientific work focuses on antibacterial hydrogels, while applications related to antiviral activity are very rare .
- Method : This is probably due to the fact that research on viruses requires a stricter security regime, including access to higher biosafety levels laboratories (BSL-2 and BSL-3), while in the case of bacteria, lower .
- Results : The results of this research are still being explored .
属性
IUPAC Name |
N-(2-hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)12-7-5-11(6-8-12)13(19)17-9-10-18/h5-8,18H,9-10H2,1-4H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKVHTSZMDAUEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592130 | |
| Record name | N-(2-Hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide | |
CAS RN |
1073353-51-1 | |
| Record name | N-(2-Hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073353-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



